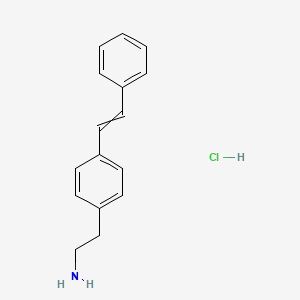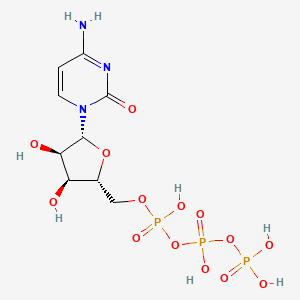
5'-Hydroxyequol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Hydroxyequol is a hydroxylated derivative of equol, a metabolite of the soy isoflavone daidzein. It is produced by specific gut bacteria and has garnered attention due to its potential health benefits, including antioxidant and estrogenic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5’-Hydroxyequol can be synthesized through enzymatic methods involving isoflavonoid reductases and monooxygenases. For instance, a one-pot synthesis pathway using 4-hydroxyphenylacetate 3-monooxygenase from Escherichia coli has been developed. This method involves the reduction of daidzein to equol, followed by hydroxylation to produce 5’-Hydroxyequol .
Industrial Production Methods: Industrial production of 5’-Hydroxyequol typically involves microbial fermentation. Specific microorganisms, such as Slackia isoflavoniconvertens and Eggerthella sp., can convert daidzein to equol and subsequently to 5’-Hydroxyequol under anaerobic conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Hydroxyequol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted equol derivatives
Wissenschaftliche Forschungsanwendungen
5’-Hydroxyequol has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the biological activity of isoflavones.
Biology: It is studied for its role in modulating estrogen receptor activity and its potential as a selective estrogen receptor modulator.
Medicine: It has potential therapeutic applications in treating hormone-dependent cancers, such as breast and prostate cancer, due to its estrogenic activity.
Industry: It is used in the development of nutraceuticals and dietary supplements due to its antioxidant properties
Wirkmechanismus
5’-Hydroxyequol exerts its effects primarily through its interaction with estrogen receptors. It binds to estrogen receptor alpha and estrogen receptor beta, modulating their activity. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and antioxidant defense .
Vergleich Mit ähnlichen Verbindungen
Equol: The parent compound of 5’-Hydroxyequol, known for its estrogenic activity.
Genistein: Another soy isoflavone with similar estrogenic and antioxidant properties.
Daidzein: The precursor to equol and 5’-Hydroxyequol, also exhibiting estrogenic activity.
Uniqueness: 5’-Hydroxyequol is unique due to its specific hydroxylation pattern, which enhances its antioxidant activity compared to equol. It also shows a preferential binding affinity for estrogen receptor alpha over estrogen receptor beta, similar to natural estrogen 17β-estradiol .
Eigenschaften
CAS-Nummer |
65998-44-9 |
|---|---|
Molekularformel |
C₁₅H₁₄O₄ |
Molekulargewicht |
258.27 |
Synonyme |
Isoflavan-4’,5,7-triol; 3,4-dihydro-3-(4-Hydroxyphenyl)-2H-1-benzopyran-5,7-diol; 3-(4-Hydroxyphenyl)chroman-5,7-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


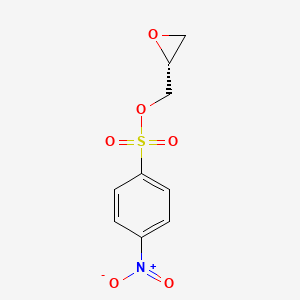
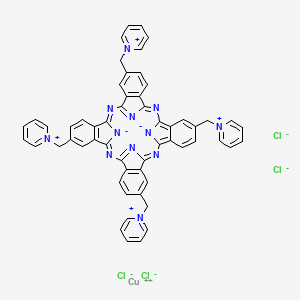
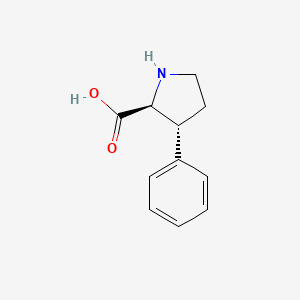
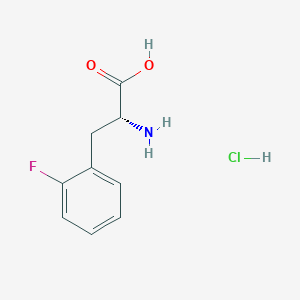

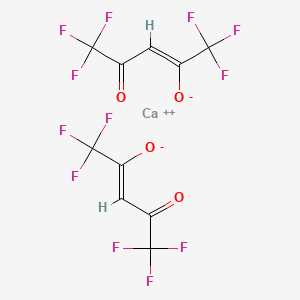
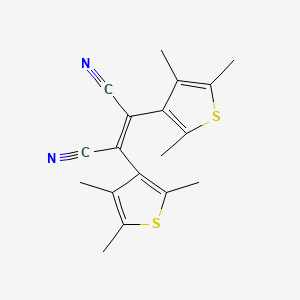
![[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide](/img/structure/B1142491.png)
![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)
